molecular formula C5H4F3NO3 B583869 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one CAS No. 158962-11-9

3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one

Cat. No.: B583869
CAS No.: 158962-11-9
M. Wt: 183.086
InChI Key: GVDHGWMICZRFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one is a heterocyclic compound that contains both an oxazolidinone ring and a trifluoroacetyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the trifluoroacetyl group imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one typically involves the reaction of oxazolidinone with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

Oxazolidinone+Trifluoroacetic AnhydrideThis compound\text{Oxazolidinone} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} Oxazolidinone+Trifluoroacetic Anhydride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures high efficiency and yield, while maintaining the purity of the product. The use of automated systems and controlled reaction conditions minimizes the risk of side reactions and enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield trifluoromethylated oxazolidinones.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various trifluoromethylated and substituted oxazolidinones, which are valuable intermediates in organic synthesis.

Scientific Research Applications

3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one involves its interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic Acid: A simpler compound with similar trifluoromethyl group but lacks the oxazolidinone ring.

    Trifluoroacetyl Indoles: Compounds that contain a trifluoroacetyl group attached to an indole ring.

    Trifluoromethylated Oxazoles: Compounds with a trifluoromethyl group attached to an oxazole ring.

Uniqueness

3-(2,2,2-Trifluoroacetyl)oxazolidin-2-one is unique due to the combination of the trifluoroacetyl group and the oxazolidinone ring. This dual functionality imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in scientific research.

Properties

CAS No.

158962-11-9

Molecular Formula

C5H4F3NO3

Molecular Weight

183.086

IUPAC Name

3-(2,2,2-trifluoroacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H4F3NO3/c6-5(7,8)3(10)9-1-2-12-4(9)11/h1-2H2

InChI Key

GVDHGWMICZRFTL-UHFFFAOYSA-N

SMILES

C1COC(=O)N1C(=O)C(F)(F)F

Synonyms

2-Oxazolidinone, 3-(trifluoroacetyl)- (9CI)

Origin of Product

United States

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